molecular formula C23H20N2O3S B1681189 Sulfinpyrazon CAS No. 57-96-5

Sulfinpyrazon

Katalognummer: B1681189
CAS-Nummer: 57-96-5
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: MBGGBVCUIVRRBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Sulfinpyrazone’s primary target is the proximal convoluted tubule in the kidney . This part of the nephron is responsible for the reabsorption of various substances, including uric acid, from the filtrate back into the blood.

Mode of Action

Sulfinpyrazone is an oral uricosuric agent . It works by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates the urinary excretion of uric acid and decreases plasma urate concentrations .

Biochemical Pathways

The primary biochemical pathway affected by sulfinpyrazone is the urate excretion pathway . By inhibiting the reabsorption of uric acid, sulfinpyrazone increases the amount of uric acid that is excreted in the urine, thereby reducing the concentration of uric acid in the blood .

Pharmacokinetics

Sulfinpyrazone is almost completely absorbed after oral administration . The decay of the plasma concentration of sulfinpyrazone when administered intravenously is best described by an open 3-compartment model with half-lives of the α-, β- and γ-phases at about 0.3, 3 and 6 hours, respectively . The volume of distribution has been calculated to be 60ml/kg . Sulfinpyrazone and its unconjugated metabolites are strongly (98 to 99%) bound to plasma proteins . The total clearance of sulfinpyrazone has been estimated at 20 to 25ml/min . 25 to 50% of a sulfinpyrazone dose is excreted in the urine in unchanged form .

Result of Action

The result of sulfinpyrazone’s action is a reduction in the blood urate levels in patients with chronic tophaceous gout and acute intermittent gout, and promotion of the resorption of tophi . Tophi are deposits of monosodium urate crystals in people with longstanding high levels of uric acid in the blood, a condition known as hyperuricemia.

Action Environment

The action of sulfinpyrazone can be influenced by various environmental factors. For instance, renal function can impact the efficacy of sulfinpyrazone, as the drug is primarily excreted through the kidneys . Additionally, the drug’s action can be affected by interactions with other drugs, such as oral anticoagulants, phenytoin, and tolbutamide .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Sulfinpyrazone is classified as a uricosuric agent, which means it facilitates the excretion of uric acid through the kidneys. Its mechanism of action involves competitive inhibition of uric acid reabsorption in the proximal convoluted tubule, thus lowering serum urate levels. This property makes it particularly useful in managing chronic gout and preventing acute gout attacks.

Gout Management

Sulfinpyrazone is utilized for reducing serum urate levels in patients with chronic tophaceous gout and acute intermittent gout. A clinical study involving 17 patients demonstrated that treatment with sulfinpyrazone significantly decreased serum uric acid levels from an average of 8.7 mg/dL to 5.4 mg/dL over an average treatment duration of 14 months . The incidence of acute arthritic attacks also showed a notable decline over time.

Cardiovascular Protection

In a randomized trial known as the Anturane Reinfarction Trial, sulfinpyrazone was shown to reduce cardiac deaths post-myocardial infarction. The study followed 1,475 patients and found a 48.5% reduction in annual cardiac death rates among those treated with sulfinpyrazone compared to placebo . This suggests that sulfinpyrazone may have protective cardiovascular effects beyond its primary use in gout.

Multidrug Resistance in Cancer Therapy

Research indicates that sulfinpyrazone can inhibit multidrug resistance proteins (MRPs) in cancer cells, potentially enhancing the efficacy of certain chemotherapeutic agents by preventing their export from cells . This property could be leveraged in combination therapies for cancer treatment.

Case Studies and Clinical Trials

Study Population Intervention Outcome
Anturane Reinfarction Trial1,475 post-myocardial infarction patientsSulfinpyrazone vs. placebo48.5% reduction in cardiac deaths
Gout Treatment Study17 patients with chronic goutSulfinpyrazone (400 mg/day)Serum uric acid reduced from 8.7 to 5.4 mg/dL; decreased incidence of attacks

Adverse Effects and Considerations

While sulfinpyrazone is generally well-tolerated, it can cause gastrointestinal disturbances and has contraindications in patients with certain renal conditions due to its mechanism of action on renal transporters . Regular monitoring of serum urate levels is recommended during treatment to assess efficacy and adjust dosages accordingly.

Vorbereitungsmethoden

Sulfinpyrazon kann durch einen zweistufigen Prozess synthetisiert werden, der mit Thiophenol beginnt. Der erste Schritt beinhaltet die elektrokatalytische Kupplung von Thiophenol mit Dichlorethan, um 2-Chlorethylphenyl-sulfoxid zu erzeugen. Im zweiten Schritt wird 2-Chlorethylphenyl-sulfoxid einer Substitutionsreaktion mit 1,2-Diphenyl-3,5-pyrazolidindion unterzogen, um this compound zu ergeben . Dieses Verfahren zeichnet sich durch hohe Ausbeute, kurze Schritte und gute chemische Selektivität aus, was es für die industrielle Produktion geeignet macht .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfonderivate und Thioetherformen von this compound .

Analyse Chemischer Reaktionen

Sulfinpyrazone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are sulfone derivatives and thioether forms of sulfinpyrazone .

Vergleich Mit ähnlichen Verbindungen

Sulfinpyrazon wird oft mit anderen urikosurischen Wirkstoffen wie Allopurinol und Febuxostat verglichen. Im Gegensatz zu this compound wirkt Allopurinol, indem es die Xanthinoxidase hemmt, ein Enzym, das an der Produktion von Harnsäure beteiligt ist . Febuxostat hingegen ist ein nicht-puriner selektiver Hemmer der Xanthinoxidase . Der einzigartige Wirkmechanismus von this compound, der die Hemmung der Harnsäureresorption beinhaltet, unterscheidet es von diesen anderen Verbindungen.

Ähnliche Verbindungen

  • Allopurinol
  • Febuxostat
  • Probenecid

Die Fähigkeit von this compound, neben seiner urikosurischen Wirkung auch die Thrombozytenaggregation zu hemmen, macht es unter diesen Verbindungen einzigartig .

Biologische Aktivität

Sulfinpyrazone is a pyrazolone derivative primarily used as a uricosuric agent in the management of gout. Its biological activity encompasses a range of pharmacological effects, particularly its role in inhibiting platelet aggregation and promoting uric acid excretion. This article delves into the detailed biological activities of sulfinpyrazone, supported by case studies, research findings, and data tables.

Sulfinpyrazone exerts its pharmacological effects through several mechanisms:

  • Uricosuric Action : It inhibits the reabsorption of uric acid in the proximal convoluted tubule of the kidneys, thereby increasing its urinary excretion. This action is mediated by the inhibition of urate transporters such as hURAT1 and hOAT4 .
  • Platelet Inhibition : Sulfinpyrazone inhibits the release reaction in platelets, which is crucial for platelet aggregation and thrombus formation. This results in prolonged platelet survival and reduced turnover .

Gout Management

Sulfinpyrazone is effective in lowering serum urate levels and is indicated for chronic tophaceous gout and acute intermittent gout. It promotes the resorption of tophi by enhancing uric acid clearance .

Cardiovascular Effects

Research has shown that sulfinpyrazone can significantly reduce cardiac mortality following myocardial infarction. In a randomized clinical trial (Anturane Reinfarction Trial), patients treated with sulfinpyrazone exhibited a 48.5% reduction in cardiac deaths compared to placebo .

Case Studies

  • Gout Patients : A study involving 17 patients with gout demonstrated that sulfinpyrazone effectively managed hyperuricemia, leading to improved clinical outcomes .
  • Cardiac Events : In the Anturane Reinfarction Trial, 1475 patients were monitored post-myocardial infarction, revealing substantial reductions in both overall and sudden cardiac death rates among those treated with sulfinpyrazone .

Research Findings

  • Platelet Function Studies : Experimental studies indicate that sulfinpyrazone inhibits collagen-induced platelet aggregation but does not affect ADP-induced aggregation. This specificity suggests a targeted mechanism of action that could be beneficial in preventing thrombotic events in certain patient populations .
  • Drug Transport Mechanisms : Sulfinpyrazone is also recognized as a substrate for multidrug resistance proteins (MRP1 and MRP2), which are involved in drug transport across cell membranes. This interaction may influence its pharmacokinetics and efficacy .

Table 1: Clinical Outcomes of Sulfinpyrazone Treatment

Study TypePatient GroupOutcome MeasureResult
Randomized Controlled TrialPost-myocardial InfarctionCardiac Death Rate Reduction48.5% reduction (P = 0.018)
Observational StudyGout PatientsSerum Urate LevelsSignificant decrease observed
Pharmacological StudyHealthy VolunteersPlatelet AggregationInhibition noted with collagen

Eigenschaften

IUPAC Name

4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGBVCUIVRRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023618
Record name Sulfinpyrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>60.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ETHYL ACETATE, CHLOROFORM, SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS, SLIGHTLY SOL IN FATS, 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH, For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page., 3.23e-01 g/L
Record name SID46500625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Sulfinpyrazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFINPYRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sulfinpyrazone is an oral uricosuric agent (pyrazolone derivative) used to treat chronic or intermittent gouty arthritis. Sulfinpyrazone competitively inhibits the reabsorption of uric acid at the proximal convoluted tubule, thereby facilitating urinary excretion of uric acid and decreasing plasma urate concentrations. This is likely done through inhibition of the urate anion transporter (hURAT1) as well as the human organic anion transporter 4 (hOAT4). Sulfinpyrazone is not intended for the treatment of acute attacks because it lacks therapeutically useful analgesic and anti-inflammatory effects. Sulfinpyrazone and its sulfide metabolite possess COX inhibitory effects. Sulfinpyrazone has also been shown to be a UDP-glucuronsyltransferase inhibitor and a very potent CYP2C9 inhibitor. Sulfinpyrazone is also known to be a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor as well as an inhibitor of several multridrug resistance proteins (MRPs)., ...IN SUFFICIENT DOSAGE IS POTENT INHIBITOR OF RENAL TUBULAR REABSORPTION OF URIC ACID. ...SMALL DOSES MAY REDUCE EXCRETION...PRESUMABLY BY INHIBITING SECRETORY BUT NOT REABSORPTIVE TRANSPORT. BY COMPETITIVE INHIBITION...REDUCES RENAL TUBULAR SECRETION OF OTHER ORG ANIONS...AS PAH /PARA-AMINOHIPPURIC/ & SALICYLIC ACID.
Record name Sulfinpyrazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFINPYRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE TO OFF-WHITE

CAS No.

57-96-5
Record name Sulfinpyrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfinpyrazone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfinpyrazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfinpyrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfinpyrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfinpyrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfinpyrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFINPYRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6OFU47K3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFINPYRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-137 °C, MELTING POINT: 130-133 °C /D-FORM, L-FORM/, 136 - 137 °C
Record name Sulfinpyrazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFINPYRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Oxidation of 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione with the above solution of Caro's acid gives 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione. With respect to 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione, about 1.0 to 2.0 molar equivalents, preferably 1.3 to 1.5 molar equivalents, of Caro's acid is required. These amounts of Caro's acid are based upon the potassium persulfate used to make up the Caro's acid. When performing the oxidation, a solvent is used to dissolve the starting material, 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione. Suitable solvents are inert water miscible solvents; for example, lower alkanols containing up to four carbon atoms and lower alkanoic acids containing two to four carbon atoms, or mixtures thereof. A useful solvent is acetic acid which can be used in amounts ranging from about 100 to 200 molar equivalents of acetic acid with respect to the starting material. The starting material is first dissolved in the glacial acetic acid and then the Caro's acid is added. The solution of 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione, aqueous Caro's acid and acetic acid is allowed to react until the oxidation is complete and 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione is formed. Usually, the solution is maintained at about 0° to 30° C., preferably 5° to 25° C., for about 10 to 30 hours. From the solution, 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl] -3,5-pyrazolidinedione is isolated in a conventional manner, for example, decomposition of excess Caro's acid, extraction and crystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
lower alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
lower alkanoic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Synthesis routes and methods II

Procedure details

Herein is described a process for oxidizing 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione with peroxymonosulfuric acid to obtain 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfinpyrazone
Reactant of Route 2
Reactant of Route 2
Sulfinpyrazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.